molecular formula C20H19N5OS B11191965 3-Cyano-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide

3-Cyano-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide

Cat. No.: B11191965
M. Wt: 377.5 g/mol
InChI Key: BMLMTQBKHPFSFR-UHFFFAOYSA-N
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Description

3-Cyano-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide is a complex organic compound that features a cyano group, a thiophene ring, a pyrazole ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or heating in a steam bath .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the thiophene ring, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-Cyano-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The exact molecular targets and pathways can vary depending on the specific biological context.

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

3-cyano-N-[1-(5-thiophen-2-yl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

InChI

InChI=1S/C20H19N5OS/c21-13-14-3-1-4-15(11-14)20(26)22-16-6-8-25(9-7-16)19-12-17(23-24-19)18-5-2-10-27-18/h1-5,10-12,16H,6-9H2,(H,22,26)(H,23,24)

InChI Key

BMLMTQBKHPFSFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC(=C2)C#N)C3=NNC(=C3)C4=CC=CS4

Origin of Product

United States

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